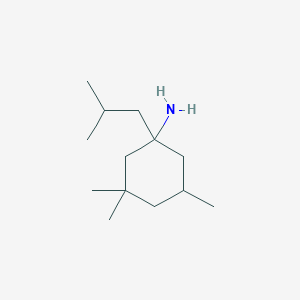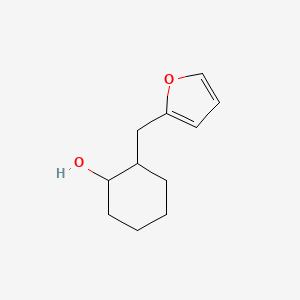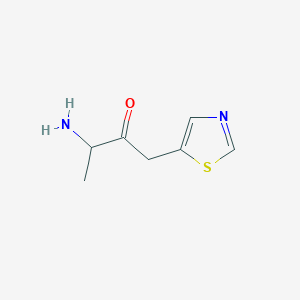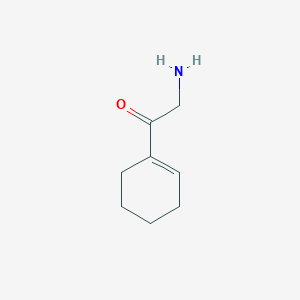![molecular formula C8H17N3O B13201962 3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
3-Ethyl-1-[(3R)-piperidin-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-[(3R)-piperidin-3-yl]urea is a chemical compound that belongs to the class of urea derivatives It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea typically involves the reaction of ethyl isocyanate with a piperidine derivative. One common method is the reaction of ethyl isocyanate with 3-aminopiperidine under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-[(3R)-piperidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
3-Ethyl-1-[(3R)-piperidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-[(3R)-piperidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-Ethyl-1-(piperidin-3-yl)urea: A closely related compound with similar structural features.
Uniqueness
3-Ethyl-1-[(3R)-piperidin-3-yl]urea is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-ethyl-3-[(3R)-piperidin-3-yl]urea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H2,10,11,12)/t7-/m1/s1 |
Clé InChI |
LVRXBAMYWHSMJS-SSDOTTSWSA-N |
SMILES isomérique |
CCNC(=O)N[C@@H]1CCCNC1 |
SMILES canonique |
CCNC(=O)NC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


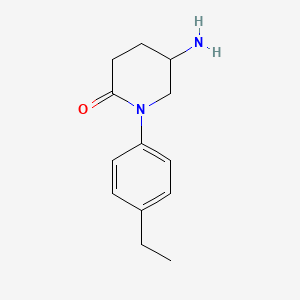

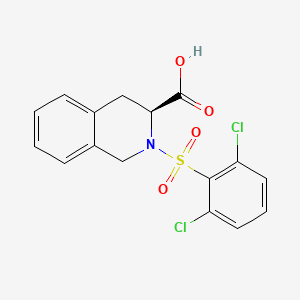
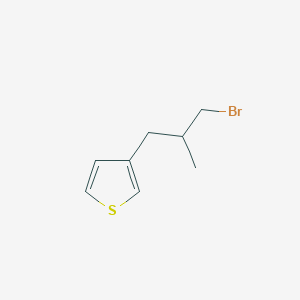
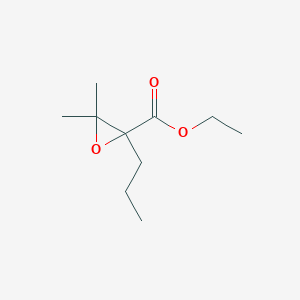
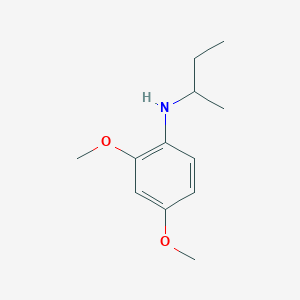
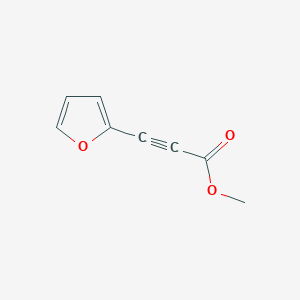
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
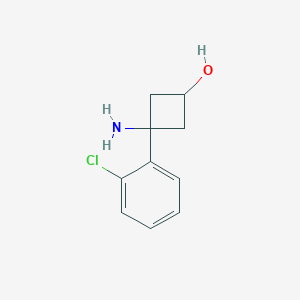
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
